4-Hydroxy-7-methylquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-7-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO₃. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methylquinoline-3-carboxylic acid typically involves the cyclization of substituted o-amino acetophenone derivatives with enolisable ketones. One common method uses molecular iodine as a catalyst in ethanol . Other methods include combining iodine and silica gel under solvent-free conditions, Friedlander synthesis, and green chemistry approaches such as microwave-assisted synthesis and photocatalytic synthesis .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and one-pot reactions are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-7-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific pathways and targets depend on the derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- 7-Methylquinoline-3-carboxylic acid
- 4-Hydroxy-8-methylquinoline-3-carboxylic acid
Uniqueness
4-Hydroxy-7-methylquinoline-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
7-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVUQGFVQHXYKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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